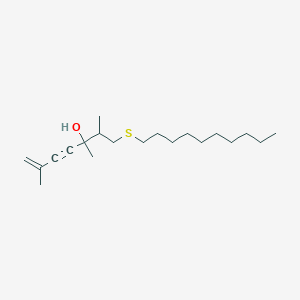

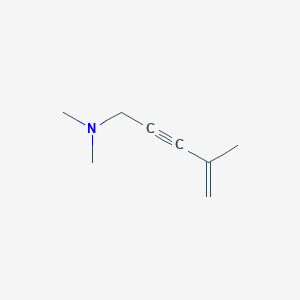

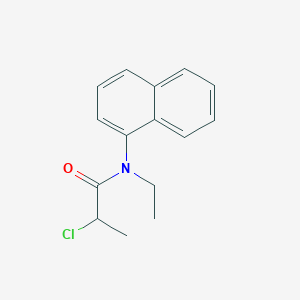

2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(naphthalen-1-yl)propanamide derivatives involves reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate salt derivatives. The structures of these compounds are confirmed using techniques such as 1H-NMR, 13C-NMR spectroscopy, and LC-MS/MS spectral data. These methods provide detailed insights into the molecular structure and composition of the synthesized compounds (A. Evren, L. Yurttaş, Meral Yılmaz-Cankilic, 2020).

Molecular Structure Analysis

Detailed molecular structure analysis, such as FT-IR, Raman, and XRD investigations, along with theoretical studies using density functional theory, have been conducted on related naphthalene derivatives. These studies reveal optimized geometrical parameters, vibrational frequencies, and molecular orbitals, providing a comprehensive understanding of the molecular structure (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including interactions with different chemical agents leading to the formation of new compounds with diverse biological activities. Their reactivity and chemical properties are influenced by the functional groups attached to the naphthalene core, which can be tailored to achieve desired chemical behaviors.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, Napropamide, a related compound, crystallizes with two independent molecules in the asymmetric unit, indicating the solid-state structure of these types of compounds (Seonghwa Cho et al., 2013).

Applications De Recherche Scientifique

Antimicrobial Activity

A significant application of derivatives of N-(naphthalen-1-yl)propanamide, like 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide, is their antimicrobial activity. These compounds, when modified with various substituents, have shown notable activity against a range of bacteria and fungi. Specific derivatives have demonstrated antifungal activity comparable to standard antifungals like ketoconazole, and anti-gram-positive bacterial activity comparable to chloramphenicol. In some cases, anti-gram-negative bacterial activity was also observed (Evren et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds provides insight into their molecular arrangement and potential applications. For instance, the structural analysis of N,N-diethyl-2-(naphthalen-1-yloxy)propanamide revealed specific dihedral angles between the naphthalene ring systems and the amide groups, contributing to understanding their molecular properties (Cho et al., 2013).

Anticancer and Anti-Parkinson's Potential

Some derivatives have shown potential anticancer and anti-Parkinson's activity. Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have been synthesized and studied for their anti-Parkinson's activity. Among these, certain derivatives displayed potent free radical scavenging activity and exhibited significant anti-Parkinson's activity in animal models (Gomathy et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds are crucial for their application in scientific research. The process involves various synthesis methods and analytical techniques like NMR, IR, and mass spectrometry to determine the structures and properties of the synthesized compounds. This foundational work is essential for developing potential applications in fields like pharmacology and materials science (Neshan et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H3351. The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P5011.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of “2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide” from the web search results.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date.

Propriétés

IUPAC Name |

2-chloro-N-ethyl-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-3-17(15(18)11(2)16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUGICWSFQMDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406606 | |

| Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |

CAS RN |

101111-62-0 | |

| Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.